![molecular formula C14H18O4 B13038881 7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid](/img/structure/B13038881.png)
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid is a complex organic compound with the molecular formula C14H18O4. This compound is characterized by its unique tricyclic structure, which includes a non-8-ene ring system. It is primarily used in proteomics research and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid involves multiple steps, starting with the formation of the tricyclic core. The key steps include:
Cyclization Reactions: The formation of the tricyclic core is achieved through cyclization reactions involving suitable precursors.
Functional Group Transformations: Introduction of the isopropoxycarbonyl and carboxylic acid groups is done through functional group transformations using reagents like isopropyl chloroformate and appropriate carboxylation agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isopropoxycarbonyl group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 7-(Methoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid
- 7-(Ethoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid
- 7-(Butoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid
Uniqueness
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylic acid is unique due to its specific isopropoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(1R,5S)-7-propan-2-yloxycarbonyltricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C14H18O4/c1-6(2)18-14(17)12-8-4-3-7(9-5-10(8)9)11(12)13(15)16/h3-4,6-12H,5H2,1-2H3,(H,15,16)/t7-,8+,9?,10?,11?,12?/m0/s1 |
InChI Key |
MRYDRSPUGRYMMW-QKZWAKIESA-N |
Isomeric SMILES |
CC(C)OC(=O)C1[C@@H]2C=C[C@H](C1C(=O)O)C3C2C3 |
Canonical SMILES |
CC(C)OC(=O)C1C2C=CC(C1C(=O)O)C3C2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)
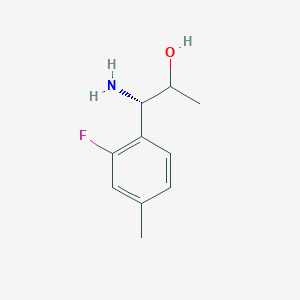
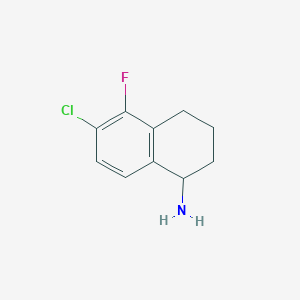
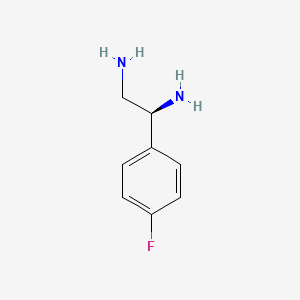
![(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038841.png)
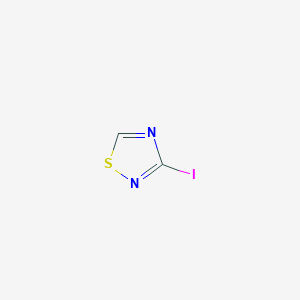
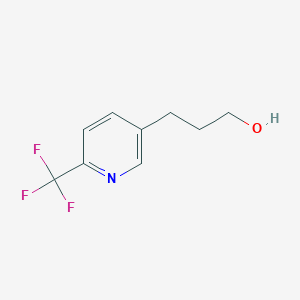
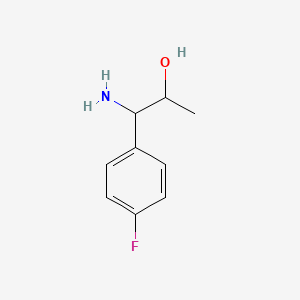
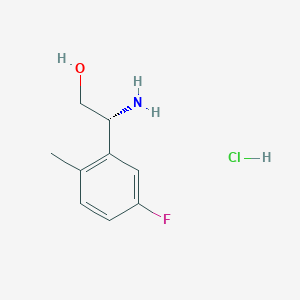
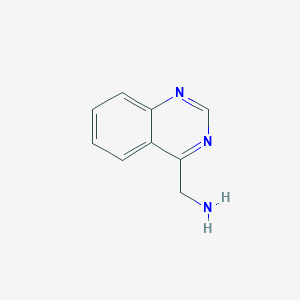
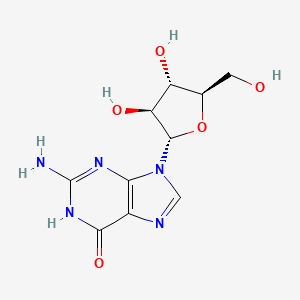
![5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038868.png)
![Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate](/img/structure/B13038875.png)
![1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13038879.png)
